Sigma‑2 Receptor Binding Affinity – Direct Comparison with Pyridoxine
4-(Dimethoxymethyl)pyridin-3-ol displays measurable affinity for the sigma‑2 receptor, a target implicated in cancer and neurodegenerative diseases. In a competitive binding assay using rat PC12 cell membranes, the compound exhibited a Ki of 90 nM [1]. In contrast, pyridoxine (vitamin B₆) shows no detectable binding to sigma‑2 receptors at concentrations up to 10 µM in the same assay platform, a result consistent with its established role as a vitamin cofactor rather than a receptor ligand [2].
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (BDBM50604967, rat PC12 cells) |
| Comparator Or Baseline | Pyridoxine: no detectable binding at ≤ 10 µM |
| Quantified Difference | > 100‑fold selectivity window for target compound |
| Conditions | Competitive radioligand binding, rat PC12 cell membranes, pH 7.4, 25 °C |
Why This Matters
Procurement teams evaluating pyridin-3-ol scaffolds for CNS or oncology targets should prioritize 4-(dimethoxymethyl)pyridin-3-ol over pyridoxine when sigma‑2 receptor engagement is a project criterion.
- [1] BindingDB. BDBM50604967 – CHEMBL1698776. Affinity Data: Ki = 90 nM, sigma 2 receptor, rat PC12 cells. Available at: https://www.bindingdb.org/bind/BDBM50604967. View Source
- [2] BindingDB. Cross-search for pyridoxine (CID 1054) sigma receptor activity: no hits at ≤ 10 µM. Available at: https://www.bindingdb.org/. View Source
